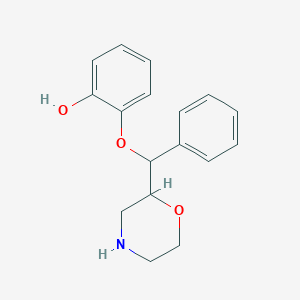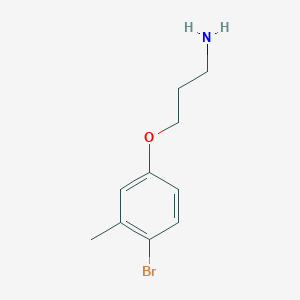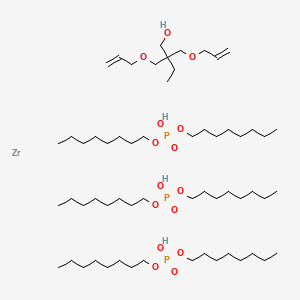![molecular formula C11H11BrClNO B12067859 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12067859.png)
1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one is an organic compound featuring a pyrrolidin-2-one ring substituted with a 4-bromo-2-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with pyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the pyrrolidin-2-one moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products with substituted nucleophiles replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced aromatic or pyrrolidin-2-one rings.
Scientific Research Applications
1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the halogenated aromatic ring allows the compound to bind to hydrophobic pockets within proteins, potentially inhibiting their activity or altering their function. The pyrrolidin-2-one moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(2-Bromo-4-chlorophenyl)methyl]pyrrolidin-2-one
- 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one
- 1-[(4-Chloro-2-methylphenyl)methyl]pyrrolidin-2-one
Comparison: 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one is unique due to the specific positioning of the bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H11BrClNO |
|---|---|
Molecular Weight |
288.57 g/mol |
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H11BrClNO/c12-9-4-3-8(10(13)6-9)7-14-5-1-2-11(14)15/h3-4,6H,1-2,5,7H2 |
InChI Key |
NAGJKEJYNGVMSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)
![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)



![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)





